molecular formula C12H20ClN7 B11836383 (S)-1,3-Dimethyl-4-(2-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine hydrochloride CAS No. 1616415-41-8

(S)-1,3-Dimethyl-4-(2-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine hydrochloride

Cat. No.: B11836383
CAS No.: 1616415-41-8
M. Wt: 297.79 g/mol
InChI Key: VCLWIUSVTPGSRT-FJXQXJEOSA-N
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Description

(S)-1,3-Dimethyl-4-(2-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine hydrochloride is a complex organic compound with significant applications in medicinal chemistry. This compound is known for its potential as a kinase inhibitor, making it a valuable candidate in cancer research and treatment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1,3-Dimethyl-4-(2-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine hydrochloride typically involves multiple steps. One common method includes the coupling of an amine and a carboxylic acid precursor using N,N’-carbonyldiimidazole (CDI) as a condensing agent . The reaction is carried out in a solvent such as dimethylformamide (DMF) under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound often involves optimizing the reaction conditions to increase yield and purity. This includes using large-scale reactors, precise temperature control, and efficient purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(S)-1,3-Dimethyl-4-(2-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogenated compounds, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

(S)-1,3-Dimethyl-4-(2-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated as a potential therapeutic agent for cancer treatment due to its kinase inhibitory properties.

    Industry: Utilized in the development of new pharmaceuticals and chemical processes.

Mechanism of Action

The compound exerts its effects primarily through inhibition of kinase enzymes. It binds to the ATP-binding site of the kinase, preventing phosphorylation of target proteins. This inhibition disrupts signaling pathways involved in cell proliferation and survival, making it effective in cancer treatment .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-1,3-Dimethyl-4-(2-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine hydrochloride is unique due to its specific structure, which allows for selective inhibition of certain kinases. This selectivity can lead to fewer side effects and improved therapeutic outcomes compared to other kinase inhibitors .

Properties

CAS No.

1616415-41-8

Molecular Formula

C12H20ClN7

Molecular Weight

297.79 g/mol

IUPAC Name

1,3-dimethyl-4-[(2S)-2-methylpiperazin-1-yl]pyrazolo[3,4-d]pyrimidin-6-amine;hydrochloride

InChI

InChI=1S/C12H19N7.ClH/c1-7-6-14-4-5-19(7)11-9-8(2)17-18(3)10(9)15-12(13)16-11;/h7,14H,4-6H2,1-3H3,(H2,13,15,16);1H/t7-;/m0./s1

InChI Key

VCLWIUSVTPGSRT-FJXQXJEOSA-N

Isomeric SMILES

C[C@H]1CNCCN1C2=NC(=NC3=C2C(=NN3C)C)N.Cl

Canonical SMILES

CC1CNCCN1C2=NC(=NC3=C2C(=NN3C)C)N.Cl

Origin of Product

United States

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